p38α MAP Kinase Inhibitory Activity: Fragment-Based Hit with Direct Comparative IC₅₀ Data
In a head-to-head fragment screening study, 2-amino-3-benzyloxypyridine (compound 1) demonstrated an IC₅₀ of 1.3 mM against p38α MAP kinase, compared to 3-(2-(4-pyridyl)ethyl)indole (compound 2) with an IC₅₀ of 35 μM in the same assay [1]. Both fragments were identified using X-ray crystallographic screening of p38α MAP kinase, enabling structure-guided optimization that ultimately produced potent lead series with significant activity improvements [1].
| Evidence Dimension | p38α MAP kinase inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 1.3 mM |
| Comparator Or Baseline | 3-(2-(4-Pyridyl)ethyl)indole (fragment 2), IC₅₀ = 35 μM |
| Quantified Difference | Target compound is ~27-fold more potent than comparator (1.3 mM vs 35 μM) |
| Conditions | In vitro p38α MAP kinase enzymatic assay with X-ray crystallographic fragment screening |
Why This Matters
The 27-fold difference in potency makes 2-amino-3-benzyloxypyridine a demonstrably superior fragment starting point for p38α inhibitor lead optimization programs.
- [1] Gill AL, Frederickson M, Cleasby A, et al. Identification of novel p38α MAP kinase inhibitors using fragment-based lead generation. J Med Chem. 2005;48(2):414-426. View Source
